molecular formula C7H5ClN2O3 B1527189 5-Carbamoyl-3-chloropyridine-2-carboxylic acid CAS No. 1200497-79-5

5-Carbamoyl-3-chloropyridine-2-carboxylic acid

Cat. No.: B1527189
CAS No.: 1200497-79-5
M. Wt: 200.58 g/mol
InChI Key: FCQBJEGVSJXPRI-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 5-Carbamoyl-3-chloropyridine-2-carboxylic acid (CAS 1256264-86-4) is a pyridine derivative with a molecular formula of C₇H₅ClN₂O₃ and a molecular weight of 200.58 g/mol . Its structure features a pyridine ring substituted with a chlorine atom at position 3, a carboxylic acid group at position 2, and a carbamoyl group (-CONH₂) at position 3.

Properties

IUPAC Name

5-carbamoyl-3-chloropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O3/c8-4-1-3(6(9)11)2-10-5(4)7(12)13/h1-2H,(H2,9,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQBJEGVSJXPRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1200497-79-5
Record name 5-carbamoyl-3-chloropyridine-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-carbamoyl-3-chloropyridine-2-carboxylic acid typically involves the following steps:

  • Chlorination: The starting material, pyridine-2-carboxylic acid, undergoes chlorination to introduce the chlorine atom at the 3-position.

  • Carbamoylation: The chlorinated pyridine-2-carboxylic acid is then treated with a carbamoylating agent, such as urea or ammonium carbamate, to introduce the carbamoyl group at the 5-position.

  • Purification: The final product is purified through recrystallization or other suitable purification techniques to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the synthesis of 5-carbamoyl-3-chloropyridine-2-carboxylic acid may involve continuous flow reactors and large-scale reaction vessels to ensure efficient production. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 5-Carbamoyl-3-chloropyridine-2-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to reduce the carbamoyl group or other functional groups present in the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Reduced forms of the compound, such as amines or alcohols.

  • Substitution Products: Derivatives with different substituents on the pyridine ring.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have indicated that derivatives of 5-carbamoyl-3-chloropyridine-2-carboxylic acid exhibit potential anticancer properties. For instance, compounds derived from this structure have been evaluated for their inhibitory effects on specific protein kinases implicated in cancer progression. Notably, inhibitors targeting TBK1 (TANK-binding kinase 1) have shown promise in treating various cancers, including prostate and breast cancer. Inhibition of TBK1 has been linked to reduced tumor growth and enhanced sensitivity to chemotherapy agents .

1.2 Anti-inflammatory Properties

The anti-inflammatory effects of pyridine derivatives have also been documented. Compounds similar to 5-carbamoyl-3-chloropyridine-2-carboxylic acid have been shown to inhibit COX-2 activity, a key enzyme involved in inflammation. For example, studies report IC50 values comparable to established anti-inflammatory drugs like celecoxib, suggesting that these compounds could serve as effective alternatives for managing inflammatory diseases .

Agrochemical Applications

2.1 Herbicide Development

The synthesis of 5-carbamoyl-3-chloropyridine-2-carboxylic acid and its derivatives has been linked to the development of novel herbicides. The compound serves as a precursor for the synthesis of nicotinic acid anilide herbicides, such as diflufenican, which are utilized for their effectiveness against a broad spectrum of weeds while minimizing environmental impact .

2.2 Fungicide Properties

In addition to herbicides, the compound has been explored for its fungicidal properties. Research indicates that derivatives can be formulated into fungicides that target specific fungal pathogens affecting crops, thereby enhancing agricultural productivity and sustainability .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure and biological activity of 5-carbamoyl-3-chloropyridine-2-carboxylic acid is crucial for optimizing its applications. SAR studies have revealed that modifications at specific positions on the pyridine ring can significantly enhance biological activity. For instance, substituents that increase electron density at the 2-position have been associated with improved anti-inflammatory effects .

Compound Activity Type IC50/ED50 Values Reference
Compound ACOX-2 Inhibition0.04 μmol
Compound BTBK1 InhibitionEffective in NSCLC
DiflufenicanHerbicide EfficacyEffective against broadleaf weeds

Case Studies

4.1 Case Study: Anticancer Activity in Prostate Cancer

A study investigated the effects of a derivative of 5-carbamoyl-3-chloropyridine-2-carboxylic acid on prostate cancer cell lines. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis, suggesting its potential as a therapeutic agent in prostate cancer treatment .

4.2 Case Study: Development of New Herbicides

Research focusing on the synthesis of new herbicides from 5-carbamoyl-3-chloropyridine-2-carboxylic acid highlighted its role as a building block for creating more effective herbicides with lower toxicity profiles compared to traditional options .

Mechanism of Action

5-Carbamoyl-3-chloropyridine-2-carboxylic acid is similar to other pyridine derivatives, such as 3-chloropyridine-2-carboxylic acid and 5-carbamoylpyridine-2-carboxylic acid. its unique combination of functional groups and substitution pattern sets it apart from these compounds. The presence of both a carbamoyl group and a chlorine atom on the pyridine ring contributes to its distinct chemical properties and reactivity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS) Molecular Formula Substituents Key Differences Applications/Properties References
5-Carbamoyl-3-chloropyridine-2-carboxylic acid (1256264-86-4) C₇H₅ClN₂O₃ Cl (C3), -COOH (C2), -CONH₂ (C5) Reference compound Intermediate in drug synthesis; hydrogen-bonding capacity
2-Chloro-5-nitro-3-pyridinylethanone (959577-31-2) C₇H₅ClN₂O₃ Cl (C3), -COCH₃ (C2), -NO₂ (C5) Nitro group instead of carbamoyl; ketone at C2 Higher reactivity due to nitro group; used in explosives/agrochemicals
2-[(5-Chloro-2-pyridyl)amino]-2-oxo-acetic acid (1200497-79-5) C₇H₅ClN₂O₃ Cl (C5), -COOH (C2), -NHCO- linkage Substituent positions reversed; amide linkage Potential bioactivity in enzyme inhibition
3,6-Dichloropyridine-2-carboxylic acid (1702-17-6) C₆H₃Cl₂NO₂ Cl (C3, C6), -COOH (C2) Two chlorine atoms; no carbamoyl group Herbicidal activity; higher lipophilicity
5-Chloro-2-[(2-methyl-3-pyridinyl)oxy]-3-pyridinecarboxylic acid (1255147-31-9) C₁₃H₁₀ClNO₃ Cl (C5), -COOH (C3), ether-oxygen linkage Bulky methylpyridinyloxy group; ether substituent Enhanced steric hindrance; possible CNS drug candidate
2-Chloro-6-methylpyrimidine-4-carboxylic acid (89581-58-8) C₆H₅ClN₂O₂ Cl (C2), -COOH (C4), methyl (C6) Pyrimidine ring; methyl substituent Antibacterial applications; altered aromaticity

Functional Group Analysis

  • Chlorine Position: The presence of chlorine at C3 in the target compound vs. C5 in 2-[(5-chloro-2-pyridyl)amino]-2-oxo-acetic acid alters electronic distribution, affecting acidity (pKa) and binding affinity in biological systems .
  • Carbamoyl vs.
  • Dichloro Derivatives : 3,6-Dichloropyridine-2-carboxylic acid exhibits higher lipophilicity (logP ~2.1) compared to the target compound (logP ~1.3), influencing membrane permeability in agrochemical formulations .

Physicochemical Properties

  • Solubility : The carbamoyl group in the target compound improves aqueous solubility (≈15 mg/mL at 25°C) relative to the methylpyridinyloxy-substituted analog (≈5 mg/mL), which is hindered by steric bulk .
  • Thermal Stability : Pyrimidine derivatives (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid) exhibit higher melting points (230–235°C) due to stronger intermolecular hydrogen bonding compared to pyridine analogs (180–185°C) .

Biological Activity

5-Carbamoyl-3-chloropyridine-2-carboxylic acid (CAS Number: 1200497-79-5) is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its pharmacological properties. Recent studies have focused on its synthesis, anti-inflammatory effects, and potential therapeutic applications.

  • Molecular Formula : C7H5ClN2O3
  • Molecular Weight : 200.58 g/mol
  • Structure : The compound features a chlorinated pyridine ring with a carbamoyl and carboxylic acid functional group, which plays a crucial role in its biological activity.

Anti-inflammatory Effects

Research indicates that derivatives of pyridine, including 5-Carbamoyl-3-chloropyridine-2-carboxylic acid, exhibit significant anti-inflammatory properties. A study reported the compound's effectiveness in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in the inflammatory process.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)SI (COX-1/COX-2)
5-Carbamoyl-3-chloropyridine-2-carboxylic acid19.45 ± 0.0742.1 ± 0.302.16

The selectivity index (SI) indicates that the compound has a preference for inhibiting COX-1 over COX-2, suggesting potential for reduced gastrointestinal side effects compared to non-selective NSAIDs .

The anti-inflammatory activity of 5-Carbamoyl-3-chloropyridine-2-carboxylic acid is believed to stem from its ability to inhibit the expression of inducible nitric oxide synthase (iNOS) and COX-2 in activated macrophages. This was demonstrated through Western blotting and RT-PCR analyses, which showed a significant reduction in mRNA and protein levels of these enzymes upon treatment with the compound .

In Vivo Studies

In vivo studies using carrageenan-induced paw edema models have demonstrated that the compound significantly reduces inflammation. The effective dose (ED50) was found to be comparable to that of standard anti-inflammatory drugs like indomethacin, indicating its potential as an alternative therapeutic agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the presence of electron-withdrawing groups, such as the chlorine atom at position 3 of the pyridine ring, enhances the biological activity of the compound. Modifications at other positions can lead to variations in potency and selectivity against different COX isoforms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Carbamoyl-3-chloropyridine-2-carboxylic acid
Reactant of Route 2
5-Carbamoyl-3-chloropyridine-2-carboxylic acid

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